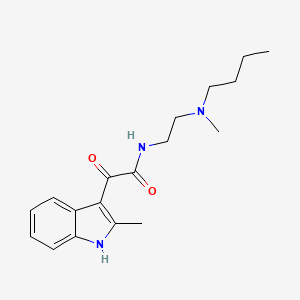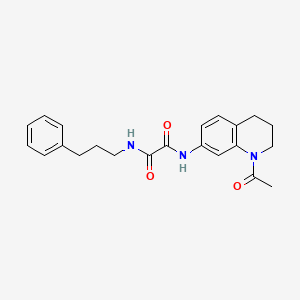![molecular formula C19H17F3N2O3S2 B2886575 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1251631-67-0](/img/structure/B2886575.png)
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a phenyl group, a sulfonyl group, a piperidine ring, and a benzo[d]thiazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with several rings. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzo[d]thiazole group is a fused ring system with a benzene ring attached to a thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. For example, the hydrogen atoms on the piperidine ring could be abstracted in a radical reaction . The sulfonyl group could also potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These derivatives are crucial in drug design and play a significant role in the pharmaceutical industry. The compound can be used as a substrate for synthesizing biologically active piperidines, which are present in more than twenty classes of pharmaceuticals .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in alkaloids and over 7000 piperidine-related papers have been published in the last five years, indicating their significance in medicinal chemistry. The compound can be involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Antiviral Agents
Piperidine derivatives have shown promise as antiviral agents. Specifically, they have been designed and synthesized as broad-spectrum antiviral agents, showing high activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
In Silico Studies
In silico studies emphasize the binding affinities of synthesized compounds and their reliable pharmacokinetic properties. The compound can be used in computational models to predict its interaction with biological targets and optimize its structure for better efficacy .
Structure–Activity Relationship Studies
Structure–activity relationship (SAR) studies are essential for understanding how structural changes in a molecule affect its biological activity. The compound can be used in SAR studies to anticipate the antiviral activity change upon future structural modifications .
Antiviral Activity Against SARS-CoV-2
Some piperidine derivatives have been proven to be potent antiviral agents targeting SARS-CoV-2 proteases. The compound could potentially be modified to enhance its efficacy against COVID-19 by affecting the immune homeostasis .
Drug Construction
Piperidine-containing compounds represent important medicinal blocks for drug construction. Their synthesis has been widespread, and the compound can be used to create new drugs with potential therapeutic applications .
Biological Activity
The biological activity of piperidine derivatives is an area of intense research. The compound can be used in various biological assays to determine its efficacy and safety profile as a potential therapeutic agent .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S2/c20-19(21,22)13-4-3-5-15(12-13)29(25,26)24-10-8-14(9-11-24)27-18-23-16-6-1-2-7-17(16)28-18/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONMEXENAMIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)




![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)
